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Compound of Interest

Compound Name: 2,6-Dibromonaphthalene-1,5-diol

Cat. No.: B156557 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2,6-Dibromonaphthalene-1,5-diol (CAS No. 84-59-3), a halogenated aromatic diol of

interest in synthetic chemistry and materials science. Due to the limited availability of public

domain experimental spectra for this specific compound, this guide presents predicted

spectroscopic data based on its chemical structure and the known spectral properties of related

compounds. Detailed experimental protocols for obtaining this data are also provided to

facilitate its empirical verification.

Compound Overview
2,6-Dibromonaphthalene-1,5-diol is a naphthalene derivative substituted with two bromine

atoms and two hydroxyl groups. Its chemical structure (Figure 1) suggests a rigid, planar

molecule with potential for hydrogen bonding and specific electronic properties conferred by

the electron-withdrawing bromine atoms and electron-donating hydroxyl groups.

Chemical Structure:

Figure 1. Chemical structure of 2,6-Dibromonaphthalene-1,5-diol.

Molecular Formula: C₁₀H₆Br₂O₂[1][2][3]

Molecular Weight: 317.96 g/mol [1][3][4]
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Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic

characterization of 2,6-Dibromonaphthalene-1,5-diol. These predictions are based on

established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~10.0 - 11.0 Singlet (broad) 2H Ar-OH

~7.8 - 8.0 Doublet 2H H-4, H-8

~7.3 - 7.5 Doublet 2H H-3, H-7

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Assignment

~150 - 155 C-1, C-5

~130 - 135 C-4a, C-8a

~125 - 130 C-3, C-7

~115 - 120 C-4, C-8

~110 - 115 C-2, C-6

Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Predicted FT-IR Spectral Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Strong, Broad
O-H stretch (hydrogen-

bonded)

3100 - 3000 Medium C-H stretch (aromatic)

1600 - 1580 Medium C=C stretch (aromatic ring)

1500 - 1400 Medium C=C stretch (aromatic ring)

1300 - 1200 Strong C-O stretch (phenol)

1000 - 900 Medium C-H out-of-plane bend

700 - 600 Strong C-Br stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

316 ~50 [M]⁺ (with ⁷⁹Br₂)

318 100 [M]⁺ (with ⁷⁹Br⁸¹Br)

320 ~50 [M]⁺ (with ⁸¹Br₂)

237/239 Variable [M-Br]⁺

158 Variable [M-2Br]⁺

UV-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Spectral Data (in Ethanol)
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λmax (nm)
Molar Absorptivity (ε, L
mol⁻¹ cm⁻¹)

Transition

~230 High π → π

~280 Medium π → π

~330 Low n → π*

Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of 2,6-
Dibromonaphthalene-1,5-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

Accurately weigh approximately 10-20 mg of 2,6-Dibromonaphthalene-1,5-diol.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Acquire a one-dimensional proton NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon-13 NMR spectrum.
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Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds.

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Mix approximately 1-2 mg of 2,6-Dibromonaphthalene-1,5-diol with 100-200 mg of dry

potassium bromide (KBr) in an agate mortar.

Grind the mixture to a fine, uniform powder.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹.

Acquire a background spectrum of a pure KBr pellet and subtract it from the sample

spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction: Introduce a small amount of the solid sample into the ion source via a

direct insertion probe.

Data Acquisition:

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Typical EI conditions: electron energy of 70 eV.
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UV-Visible (UV-Vis) Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of 2,6-Dibromonaphthalene-1,5-diol in a suitable UV-grade

solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).

Prepare a series of dilutions from the stock solution to determine the molar absorptivity

accurately.

Data Acquisition:

Record the absorption spectrum over a wavelength range of 200-800 nm.

Use a quartz cuvette with a 1 cm path length.

Use the pure solvent as a reference.

Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the complete spectroscopic

characterization of 2,6-Dibromonaphthalene-1,5-diol and the general workflow for a single

spectroscopic analysis.
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Caption: Overall workflow for the spectroscopic characterization.
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Caption: General workflow for a single spectroscopic analysis.

Conclusion
This technical guide provides a foundational framework for the spectroscopic characterization

of 2,6-Dibromonaphthalene-1,5-diol. The predicted data serves as a benchmark for

researchers, and the detailed protocols offer a standardized approach to obtaining empirical
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results. The comprehensive spectroscopic analysis outlined herein is crucial for confirming the

structure, assessing the purity, and understanding the electronic properties of this compound,

which are essential for its applications in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. drawellanalytical.com [drawellanalytical.com]

3. Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles
- PMC [pmc.ncbi.nlm.nih.gov]

4. eng.uc.edu [eng.uc.edu]

To cite this document: BenchChem. [Spectroscopic Characterization of 2,6-
Dibromonaphthalene-1,5-diol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b156557#spectroscopic-characterization-
of-2-6-dibromonaphthalene-1-5-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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